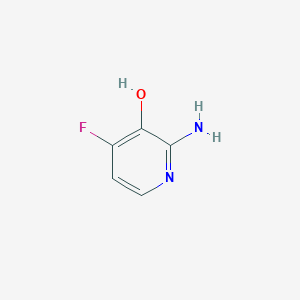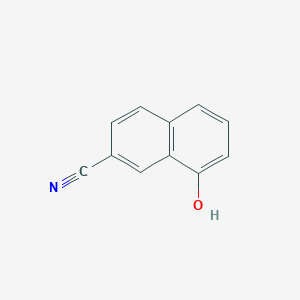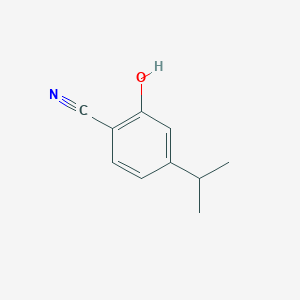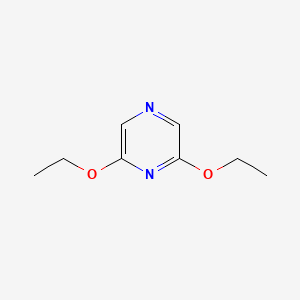
2-Amino-4-fluoropyridin-3-ol
描述
2-Amino-4-fluoropyridin-3-ol is a heterocyclic organic compound with the chemical formula C5H5FN2O. It is a pyridine derivative characterized by the presence of an amino group at the second position, a fluorine atom at the fourth position, and a hydroxyl group at the third position on the pyridine ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-fluoropyridin-3-ol typically involves multiple steps. One common method starts with 2-pyridine carboxylic acid, which undergoes a series of reactions including fluorination, formylation, and amination. The process involves the use of catalysts, fluorides, and oxidants to achieve the desired product .
Industrial Production Methods: For large-scale production, the synthesis of this compound can be optimized by using cost-effective and readily available raw materials. The industrial process often involves fewer steps and simpler operations to ensure high yield and purity. For instance, using 2,3-difluoro-5-chloropyridine as a starting material and subjecting it to ammoniation and reduction reactions can yield the target compound efficiently .
化学反应分析
Types of Reactions: 2-Amino-4-fluoropyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of 2-amino-4-fluoropyridin-3-one.
Reduction: Formation of 2-amino-4-fluoropyridin-3-amine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
科学研究应用
2-Amino-4-fluoropyridin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated heterocycles.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties
作用机制
The mechanism of action of 2-Amino-4-fluoropyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to form hydrogen bonds and interact with various enzymes and receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain biological targets, making it a valuable compound in drug discovery and development .
相似化合物的比较
- 2-Amino-3-fluoropyridine
- 4-Amino-2-fluoropyridine
- 2-Amino-4-hydroxypyridine
Comparison: 2-Amino-4-fluoropyridin-3-ol is unique due to the simultaneous presence of an amino group, a fluorine atom, and a hydroxyl group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, differentiating it from other similar compounds. For instance, the presence of the hydroxyl group at the third position enhances its solubility and reactivity compared to 2-Amino-3-fluoropyridine and 4-Amino-2-fluoropyridine .
属性
IUPAC Name |
2-amino-4-fluoropyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O/c6-3-1-2-8-5(7)4(3)9/h1-2,9H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTIHGYFWBQASQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1F)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70613863 | |
| Record name | 2-Amino-4-fluoropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70613863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003710-90-4 | |
| Record name | 2-Amino-4-fluoropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70613863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]acetonitrile](/img/structure/B1629103.png)


![2,5-Pyrrolidinedione, 1-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-, monopolyisobutenyl derivs.](/img/structure/B1629108.png)










